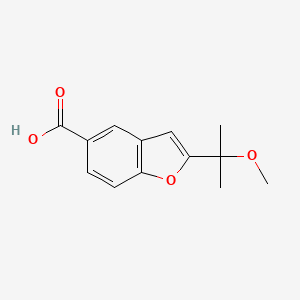

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid

Description

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid is a benzofuran derivative featuring a carboxylic acid group at the 5-position of the benzofuran core and a 1-methoxy-1-methylethyl substituent at the 2-position. The methoxy-methylethyl group enhances lipophilicity, which may influence bioavailability and metabolic stability, while the carboxylic acid moiety offers opportunities for derivatization or salt formation .

Propriétés

IUPAC Name |

2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2,16-3)11-7-9-6-8(12(14)15)4-5-10(9)17-11/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWDMJFCTNMJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Addition of 1-Methoxy-1-methylethyl Group: The 1-methoxy-1-methylethyl group can be added through alkylation reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Applications De Recherche Scientifique

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Substituent Variations at the 2-Position

The 2-position of benzofuran-5-carboxylic acid derivatives is a critical site for structural diversification. Key analogs include:

Key Observations :

- Lipophilicity : The methoxy-methylethyl group in the target compound provides intermediate lipophilicity compared to hydroxyl-containing analogs (e.g., 2-(1-hydroxycyclopentyl) derivative), which are more polar .

- Synthetic Accessibility : Methoxy-protected groups (e.g., tert-butyldimethylsilyl in ) are commonly used in nucleoside chemistry, suggesting the target compound may be synthesized via similar protective strategies .

Modifications at the 5-Position

The carboxylic acid group at the 5-position is a versatile functional handle:

Substituents at Other Positions

Compounds with modifications at positions 3 or 6 (e.g., 6-hydroxy-3-ethynyl derivatives in ) exhibit distinct electronic and steric profiles. For example:

- 6-Hydroxy Substitution : Enhances hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to oxidation .

Activité Biologique

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid is a compound with a benzofuran structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula: C₁₆H₁₈O₄

- Molecular Weight: Approximately 274.31 g/mol

- Boiling Point: Predicted at 321.3 ± 27 °C

- Density: 1.142 ± 0.06 g/cm³

The biological activity of benzofuran derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to:

- Antioxidant Activity: The compound may exhibit free radical scavenging properties, which can protect cells from oxidative stress.

- Anticancer Properties: Research indicates that benzofuran derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects: The compound might modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human glioblastoma U251 cells. The results showed that the compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzofuran derivatives in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from oxidative damage and apoptosis, possibly through modulation of the Nrf2/ARE pathway.

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer properties. Its anti-inflammatory and antioxidant activities suggest potential applications in treating conditions such as:

- Cancer : Targeting various cancer cell lines.

- Neurodegenerative Diseases : Protecting against oxidative stress-induced neuronal damage.

- Chronic Inflammatory Disorders : Modulating immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.